2-Amino-2-(4-fluorophenyl)propan-1-ol
Description
Significance of Chiral Amino Alcohols in Chemical Research
Chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter. This structural arrangement makes them exceptionally versatile and valuable in several areas of chemical research. They are prevalent structural motifs in a wide array of biologically active molecules, including many pharmaceuticals and natural products. google.com The presence of both a basic amino group and an acidic hydroxyl group allows for a variety of chemical transformations and interactions, making them crucial building blocks in the synthesis of complex molecules.
In the realm of asymmetric synthesis, chiral amino alcohols are frequently employed as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. researchgate.net Their ability to induce stereoselectivity in chemical reactions is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the different enantiomers of a drug can have vastly different pharmacological effects. The development of efficient synthetic routes to chiral amino alcohols is, therefore, an active area of research. google.com
Overview of Fluorine Substitution in Organic Molecules and its Impact on Chemical Properties and Reactivity
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. acs.orgnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are profound. The substitution of hydrogen with fluorine can significantly alter a molecule's physicochemical properties, including its acidity, basicity, metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgnih.gov
Key impacts of fluorine substitution include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.
Lipophilicity: The effect of fluorine on lipophilicity is complex and context-dependent, but it can be used to modulate a molecule's ability to cross cell membranes.
pKa Alteration: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH.
The strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas. nih.gov
Historical Context of Research Trajectory for 2-Amino-2-(4-fluorophenyl)propan-1-ol and Related Scaffolds
While specific historical research on this compound is not extensively documented in readily available literature, its development can be understood within the broader context of research on phenylpropanolamines and fluorinated pharmaceuticals. The study of chiral molecules dates back to the 19th century with the pioneering work of Louis Pasteur. mdpi.com The importance of chirality in biological systems became increasingly apparent throughout the 20th century, driving the development of methods for asymmetric synthesis and chiral resolution.
The field of organofluorine chemistry began to flourish in the mid-20th century, with the discovery of the unique properties that fluorine imparts to organic molecules. pharmaffiliates.com The synthesis of fluorinated analogs of known biologically active compounds became a common strategy in drug discovery programs. Phenylpropanolamine scaffolds, for their part, have a long history in medicinal chemistry, with many compounds in this class exhibiting a range of physiological effects.
The convergence of these research areas—chiral synthesis, organofluorine chemistry, and the study of phenylpropanolamines—provided the foundation for the investigation of molecules like this compound. Research into such compounds is likely driven by the desire to combine the beneficial properties of the phenylpropanolamine scaffold with the advantageous effects of fluorine substitution to create novel compounds with enhanced biological activity and pharmacokinetic profiles.
Scope and Objectives of Academic Research on this compound
Academic research on this compound and related compounds is likely focused on several key objectives:
Development of Novel Synthetic Methodologies: A primary goal is the development of efficient and stereoselective synthetic routes to produce this and similar chiral fluorinated amino alcohols in high enantiomeric purity. This includes the exploration of asymmetric catalysis and the use of chiral auxiliaries.
Investigation of Physicochemical Properties: Detailed studies of the compound's properties, such as its pKa, lipophilicity, and conformational preferences, are crucial for understanding its potential behavior in biological systems.
Exploration of Biological Activity: A significant objective is to investigate the pharmacological effects of this compound. This involves screening the compound for activity against various biological targets to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related analogs, researchers can elucidate the relationship between the molecule's structure and its biological activity. This knowledge is vital for the rational design of more potent and selective compounds.
The following table provides a summary of the key research areas and their objectives:
| Research Area | Objectives |
| Synthetic Chemistry | Develop stereoselective syntheses, optimize reaction conditions, and improve yields. |
| Physical Organic Chemistry | Characterize physicochemical properties (pKa, logP), and study conformational analysis. |
| Medicinal Chemistry | Investigate biological activity, perform SAR studies, and identify potential therapeutic targets. |
| Chemical Biology | Utilize the compound as a tool to probe biological systems and pathways. |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJJENEORVCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 2 4 Fluorophenyl Propan 1 Ol
Stereoselective Synthesis Approaches to 2-Amino-2-(4-fluorophenyl)propan-1-ol
Achieving high levels of stereocontrol is paramount in the synthesis of enantiomerically pure vicinal amino alcohols. rsc.org Strategies often involve the enantioselective reduction of prochiral precursors, the use of chiral auxiliaries to direct diastereoselectivity, asymmetric catalysis, and biocatalytic transformations.
Enantioselective Reduction Strategies for Precursors
Enantioselective reduction of prochiral ketones is a powerful method for establishing a chiral center in an alcohol. wikipedia.org For the synthesis of this compound, a key precursor would be an α-amino ketone, specifically 2-amino-1-(4-fluorophenyl)propan-1-one. The asymmetric reduction of the ketone functionality would yield the desired chiral amino alcohol.
Common approaches include:
Catalytic Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, paired with chiral ligands (e.g., BINAP derivatives), are highly effective for the asymmetric hydrogenation of ketones. wikipedia.org For aryl ketones, these systems can provide high enantioselectivity. wikipedia.org
Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of hydrogen gas. wikipedia.org Ruthenium catalysts with chiral diamine or amino alcohol ligands are frequently employed and have shown high efficiency for aryl ketone reduction. wikipedia.org
Stoichiometric Chiral Reagents: Reagents like those derived from chirally modified lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can achieve high enantioselectivity. wikipedia.org Oxazaborolidine catalysts, famously developed by Corey, are also used with a stoichiometric reductant like borane (B79455) to effectively reduce ketones asymmetrically. uwindsor.ca
Table 1: Overview of Enantioselective Ketone Reduction Methods
| Method | Catalyst/Reagent System | Reductant | Substrate Type | Key Features |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP, Rh-DIPAMP | H₂ gas | Prochiral ketones, aryl ketones | High pressure, excellent enantioselectivity |
| Transfer Hydrogenation | Ru/chiral diamine | Isopropanol, Formic acid | Aryl ketones | Milder conditions than hydrogenation |
| Oxazaborolidine Catalysis | Corey-Bakshi-Shibata (CBS) catalyst | Borane (BH₃) | General ketones | Catalytic amount of chiral controller |
| Chiral Hydride Reagents | BINAL-H (modified LAH) | Hydride | Ketones with π-systems | Stoichiometric, high enantioselectivity |
Asymmetric Catalytic Routes for this compound and Analogues
Asymmetric catalysis offers an atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. nih.govrsc.org For structures like this compound, several catalytic strategies could be envisioned.
One prominent method is the asymmetric aminohydroxylation of alkenes, which installs both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. The precursor for this reaction would be 2-(4-fluorophenyl)prop-1-ene. While the Sharpless asymmetric aminohydroxylation is a landmark reaction in this field, its regioselectivity can be a challenge.
Alternatively, palladium-catalyzed asymmetric arylation of α-keto imine surrogates provides a route to chiral α-amino ketones, which can then be reduced stereoselectively to the corresponding amino alcohol. nih.gov This approach builds the C-aryl bond asymmetrically, offering another point of entry to the desired carbon skeleton. nih.gov
Biocatalytic and Enzymatic Preparations of Chiral Amino Alcohols
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild conditions. tandfonline.com Enzymes are particularly well-suited for the production of chiral amino alcohols. scienceopen.comacs.org
Key enzymatic approaches include:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. scienceopen.com A suitable precursor, such as 1-hydroxy-1-(4-fluorophenyl)propan-2-one, could be converted directly into the chiral amino alcohol with high enantiomeric excess.
Amine Dehydrogenases (AmDHs): AmDHs perform reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. This offers a direct route from a hydroxy-ketone precursor to the final product.
Lipases for Kinetic Resolution: In a kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the two. A racemic mixture of this compound could be resolved by a lipase, which would, for example, selectively acylate the (R)-amino alcohol, leaving the (S)-amino alcohol unreacted.
Table 3: Enzymatic Strategies for Chiral Amino Alcohol Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |
|---|---|---|---|
| Transaminase (TA) | Asymmetric Synthesis | 1-Hydroxy-1-(4-fluorophenyl)propan-2-one | High enantioselectivity, direct amination |
| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-Hydroxy-1-(4-fluorophenyl)propan-2-one | Uses ammonia directly, atom economical |
| Lipase | Kinetic Resolution | Racemic this compound | Effective for separating enantiomers |
| Styrene Monooxygenase (SMO) | Epoxidation/Hydrolysis | 2-(4-fluorophenyl)prop-1-ene | Can create epoxide precursors for aminolysis |
Classical and Novel Synthetic Routes to Racemic this compound
When stereochemistry is not a primary concern, or if a racemic mixture is desired for subsequent resolution, classical multi-step syntheses are employed. vapourtec.comlibretexts.org These routes focus on the efficient construction of the molecular backbone. researchgate.netvapourtec.com
Multi-step Synthetic Sequences
A typical multi-step synthesis for a racemic vicinal amino alcohol like this compound would involve the sequential introduction of the amine and alcohol functionalities. researchgate.net
A plausible synthetic pathway could start from 1-(4-fluorophenyl)propan-1-one.
α-Bromination: The ketone is first brominated at the alpha position using a reagent like bromine in acetic acid to yield 2-bromo-1-(4-fluorophenyl)propan-1-one.
Amination: The resulting α-bromoketone is then treated with an amine source, such as ammonia or benzylamine, via an SN2 reaction to introduce the amino group, forming an α-aminoketone.
Reduction: The ketone functionality is then reduced to an alcohol using a standard reducing agent like sodium borohydride (NaBH₄). This step is typically not stereoselective and will produce a mixture of diastereomers (erythro and threo).
Deprotection (if necessary): If a protecting group like benzyl (B1604629) was used for the amination step, it is removed, often by catalytic hydrogenation, to yield the final racemic product. google.com
Another approach could involve the reduction of a nitro-alcohol precursor. For instance, reacting 4-fluorobenzaldehyde (B137897) with nitroethane (a Henry reaction) would produce 1-(4-fluorophenyl)-2-nitropropan-1-ol. Subsequent reduction of the nitro group, for example with iron in acidic acid or catalytic hydrogenation, would yield the target amino alcohol as a mixture of diastereomers. rasayanjournal.co.in
Convergent and Divergent Synthetic Strategies
The synthesis of complex molecules like this compound can be approached through several strategic pathways. Convergent and divergent syntheses represent two distinct and powerful methodologies that offer strategic advantages in constructing such targets.
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to create a library of structurally related compounds. researchgate.netrsc.org This strategy is particularly useful in medicinal chemistry for exploring structure-activity relationships. A divergent approach to analogues of this compound might start from a simpler, common amino alcohol core. This core could then be subjected to various chemical modifications, such as different aryl substitutions, to generate a range of derivatives. Modern methods, such as the copper-catalyzed stereodivergent synthesis of amino alcohols, provide a powerful toolkit for this approach, allowing access to all possible stereoisomers from common precursors like enals and enones through sequential hydrosilylation and hydroamination. nih.govnih.gov This strategy offers exceptional control over stereochemistry, which is crucial for producing specific enantiomers. nih.govnih.gov
Resolution Techniques for Enantiopure this compound
Obtaining enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. nih.gov Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For this compound, classical resolution via diastereomeric salt formation and modern chromatographic techniques are primary methods for achieving this separation.
Chromatographic Separation Techniques for Enantiomers
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov This direct method involves passing the racemic mixture through a column containing a chiral selector immobilized on a solid support. eijppr.com The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different binding energies. scas.co.jp This difference in interaction strength leads to different retention times, allowing for their separation. eijppr.com
The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. For amino alcohols and phenylpropanolamine-type structures, several classes of CSPs have proven effective. nih.govnih.gov
Polysaccharide-based CSPs: These are the most widely used CSPs, typically employing derivatives of cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenyl)carbamate). eijppr.com They offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes. unife.it Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. scas.co.jp
Pirkle-type CSPs: These "brush-type" phases are based on smaller chiral molecules covalently bonded to a silica (B1680970) support. unife.it They operate on a principle of π-π interactions (π-acid/π-base), hydrogen bonding, and steric hindrance to differentiate between enantiomers. eijppr.com
Macrocyclic Antibiotic CSPs: Stationary phases based on molecules like vancomycin (B549263) or teicoplanin are effective for separating polar and ionic compounds, including amino acids and amino alcohols. nih.gov The separation mechanism involves multiple interactions within the complex, three-dimensional structure of the macrocycle.
Crown Ether CSPs: These phases are particularly effective for resolving compounds containing a primary amine group, such as phenylalkylamines. nih.gov The chiral recognition mechanism relies on the complexation of the protonated primary amine within the chiral crown ether cavity. nih.gov
The table below summarizes common CSPs applicable to the separation of amino alcohol enantiomers.
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Common Mobile Phase Modes |
|---|---|---|---|
| Polysaccharide | Cellulose or Amylose carbamate (B1207046)/ester derivatives | Hydrogen bonding, π-π interactions, steric hindrance | Normal Phase, Reversed Phase, Polar Organic |
| Pirkle (Donor-Acceptor) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole | Normal Phase |
| Macrocyclic Antibiotic | Teicoplanin or Vancomycin | Ionic interactions, hydrogen bonding, inclusion complexation | Reversed Phase, Polar Ionic |
| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Host-guest inclusion, ionic interactions | Reversed Phase (acidic) |
Stereochemical Investigations of 2 Amino 2 4 Fluorophenyl Propan 1 Ol
Determination of Absolute Configuration of 2-Amino-2-(4-fluorophenyl)propan-1-ol Enantiomers
The absolute configuration of a chiral molecule describes the definitive three-dimensional arrangement of its atoms. For an enantiomeric pair, this is a critical differentiator. The two primary methods for unambiguously determining the absolute configuration are X-ray crystallographic analysis of a single crystal of a pure enantiomer or a suitable derivative, and chiroptical spectroscopic methods, which correlate the molecule's interaction with polarized light to its stereochemical structure.
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the exact spatial coordinates of each atom. For chiral molecules like this compound, obtaining a single crystal of a pure enantiomer allows for the unambiguous determination of its absolute configuration.
In cases where the parent compound does not readily form crystals suitable for X-ray diffraction, the synthesis of a chiral derivative is a common strategy. This involves reacting the enantiomer of unknown configuration with a chiral derivatizing agent of known absolute configuration to form a diastereomer. These diastereomers often have different physical properties, including a greater propensity for crystallization. Once a suitable crystal of the diastereomeric derivative is obtained, X-ray analysis can determine its three-dimensional structure, and by knowing the configuration of the chiral derivatizing agent, the absolute configuration of the original enantiomer can be deduced.
Table 1: Hypothetical Crystallographic Data for a Chiral Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.321 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
This table represents the type of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only, as specific data for this compound derivatives were not found in the search results.
Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. nih.gov These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within the molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be assigned. A good match between the experimental and calculated spectra confirms the configuration.
Electronic Circular Dichroism (ECD) operates on a similar principle but measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions. ECD is particularly useful for molecules containing chromophores. The experimental ECD spectrum is compared with theoretical spectra calculated for the enantiomers to determine the absolute configuration.
The accuracy of both VCD and ECD in assigning absolute configuration is highly dependent on the quality of the quantum chemical calculations used to predict the theoretical spectra. These calculations must take into account the different possible conformations of the molecule in solution.
Conformational Analysis of this compound
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformers can have different energies and reactivities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for experimental conformational analysis in solution. For this compound, ¹H and ¹³C NMR can provide valuable information. The magnitude of the coupling constants between adjacent protons (³J-values) can be related to the dihedral angle between them through the Karplus equation. By measuring these coupling constants, the preferred rotational conformations around the C-C bonds can be determined. Furthermore, the presence of the fluorine atom allows for the use of ¹⁹F NMR, which can be a sensitive probe of the local electronic environment and, by extension, the molecular conformation.
Infrared (IR) spectroscopy can also provide insights into conformational preferences, particularly through the analysis of intramolecular hydrogen bonding. In this compound, a hydrogen bond can form between the hydroxyl group and the amino group. The position and shape of the O-H and N-H stretching bands in the IR spectrum can indicate the presence and strength of such intramolecular interactions, which in turn favors specific conformations.
Computational chemistry provides a powerful means to explore the conformational landscape of a molecule. By using molecular mechanics or quantum chemical methods, the potential energy surface of this compound can be systematically searched to identify all stable conformers (local minima on the energy surface).
Subsequent geometry optimizations and frequency calculations at a higher level of theory can provide accurate structures and relative energies of these conformers. The Boltzmann distribution can then be used to predict the population of each conformer at a given temperature. These computational results can be used to interpret experimental data from NMR and IR spectroscopy and to provide a detailed picture of the conformational preferences of the molecule.
Table 2: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| 1 (Gauche) | 0.00 | 65.2 |
| 2 (Anti) | 0.50 | 25.5 |
This table illustrates the type of output from a computational conformational analysis and is for demonstrative purposes only.
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound refers to the resistance of its chiral center to inversion of configuration, a process known as epimerization. For most amino alcohols with a chiral center at a quaternary carbon, this center is generally stable under normal conditions.
Epimerization would require the breaking and reforming of a covalent bond at the stereocenter. For this compound, this is a high-energy process and is not expected to occur readily. Studies on the stereochemical stability would typically involve subjecting the compound to harsh conditions (e.g., high temperatures, strong acids or bases) and then analyzing the enantiomeric purity over time using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC). The absence of the other enantiomer after such treatment would confirm the high stereochemical stability of the compound.
2 Amino 2 4 Fluorophenyl Propan 1 Ol As a Versatile Chiral Building Block in Organic Synthesis
Derivatization Chemistry of 2-Amino-2-(4-fluorophenyl)propan-1-ol
The presence of both a primary amine and a primary hydroxyl group allows for a wide range of chemical transformations, making this compound a valuable scaffold for creating diverse derivatives.
Formation of Amide Derivatives
The primary amino group of this compound can be readily acylated to form a variety of amide derivatives. This transformation is fundamental in organic synthesis and can be achieved under mild conditions. organic-chemistry.org Typically, the reaction involves treating the amino alcohol with a carboxylic acid in the presence of a coupling agent, or more directly with an acyl chloride or anhydride. sphinxsai.com
Common methods for amide bond formation include:
Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), the amino group reacts with an acyl chloride to form the corresponding amide, with the base neutralizing the HCl byproduct.
Reaction with Carboxylic Acids: Carbodiimide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the direct reaction between the amino group and a carboxylic acid.
Reaction with Anhydrides: Acylation can also be achieved using carboxylic acid anhydrides, often yielding the amide and a carboxylic acid byproduct.
These reactions are generally high-yielding and allow for the introduction of a wide array of substituents (R groups), thereby modifying the molecule's physical and chemical properties.
Table 1: Representative Amide Formation Reactions
| Acylating Agent | Reagents/Conditions | Product Structure |
|---|---|---|
| Acetyl chloride | Triethylamine, Dichloromethane | N-(1-hydroxy-2-(4-fluorophenyl)propan-2-yl)acetamide |
| Benzoyl chloride | Pyridine, THF | N-(1-hydroxy-2-(4-fluorophenyl)propan-2-yl)benzamide |
| Acetic anhydride | - | N-(1-hydroxy-2-(4-fluorophenyl)propan-2-yl)acetamide |
Synthesis of Ester and Ether Derivatives
The primary hydroxyl group is another key site for derivatization, enabling the synthesis of various ester and ether derivatives.
Esterification: Ester derivatives can be synthesized through several established methods. nih.gov Reaction with acyl chlorides or anhydrides in the presence of a base is a common and efficient approach. mdpi.com Alternatively, the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be employed, though it may require protection of the more basic amino group first. sphinxsai.com The use of trimethylchlorosilane in an alcohol solvent like methanol (B129727) is another effective method for the esterification of amino acids and related compounds. nih.gov
Etherification: The synthesis of ether derivatives typically proceeds via a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Selective derivatization of the hydroxyl group requires that the amino group be protected beforehand, for instance, as a carbamate (B1207046) (e.g., Boc or Cbz).
Table 2: Representative Ester and Ether Formation Reactions
| Reaction Type | Reagent | General Conditions | Product Type |
|---|---|---|---|
| Esterification | Acetyl Chloride | Pyridine, 0 °C to RT | Acetate Ester |
| Esterification | Benzoic Anhydride | DMAP (cat.), Triethylamine | Benzoate Ester |
| Etherification | Benzyl (B1604629) Bromide | 1. NaH; 2. Benzyl Bromide, THF | Benzyl Ether |
Cyclization Reactions to Form Heterocyclic Systems
The 1,2-amino alcohol motif is a valuable precursor for the synthesis of various five-membered heterocyclic rings, most notably oxazolines and oxazolidinones. These ring systems are important structural components in many biologically active molecules and chiral ligands.
Oxazoline (B21484) Synthesis: A common route to 2-substituted oxazolines involves a two-step process. First, the amino group is acylated with an acyl chloride or anhydride. The resulting N-acyl intermediate is then treated with a dehydrating agent, such as thionyl chloride (SOCl₂) or a Burgess-type reagent, which promotes cyclization with the loss of water to form the oxazoline ring.
Oxazolidinone Synthesis: Oxazolidinones can be formed by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) or a chloroformate. This reaction results in the formation of a five-membered cyclic carbamate.
These cyclization reactions are often highly diastereoselective, making them powerful tools in asymmetric synthesis. nih.gov The specific conditions can be tuned to favor the formation of either cyclic amines or amides (lactams) from amino alcohols. rsc.orgrsc.org
Table 3: Representative Cyclization Reactions
| Reagent(s) | Conditions | Heterocyclic Product |
|---|---|---|
| 1. Benzoyl Chloride; 2. SOCl₂ | 1. Base; 2. Heat | 2-phenyl-4-(4-fluorophenyl)-4-methyloxazoline |
| Carbonyldiimidazole (CDI) | THF, Heat | 4-(4-fluorophenyl)-4-methyloxazolidin-2-one |
Modifications at the Fluorophenyl Moiety
The 4-fluorophenyl group can also be a site for further chemical modification, although the reactivity is influenced by the fluorine atom and the alkylamino substituent on the ring.
Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing group but is deactivating towards electrophilic substitution due to its strong inductive electron-withdrawing effect. quora.com The alkyl group attached to the ring is weakly activating. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are possible but may require forcing conditions. The substitution pattern will be directed to the positions ortho to the fluorine atom (and meta to the amino alcohol substituent).
Nucleophilic Aromatic Substitution (SNAr): The C-F bond in fluoroarenes is generally strong, making nucleophilic substitution challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring for nucleophilic attack. libretexts.org In the absence of such groups, these reactions are difficult. However, modern methods using organic photoredox catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes under milder conditions. nih.gov
Applications of this compound in Complex Molecule Synthesis
The inherent chirality and bifunctional nature of this compound make it a valuable starting material for the synthesis of more complex chiral molecules. frontiersin.orgnih.govacs.org
Role as a Precursor for Chiral Amines and Alcohols
Chiral amino alcohols are crucial intermediates in the pharmaceutical industry. nih.govacs.org this compound can serve as a stereodefined precursor to other chiral amines and alcohols through selective manipulation of its functional groups.
Synthesis of Chiral Amines: The primary alcohol can be transformed into a leaving group, such as a tosylate or mesylate, followed by reduction to afford the corresponding chiral amine, 2-amino-2-(4-fluorophenyl)propane. This two-step sequence effectively removes the hydroxyl group while retaining the stereochemistry at the chiral center.
Synthesis of Chiral Alcohols: To synthesize a chiral alcohol, the amino group can be removed or replaced. A common method involves diazotization of the primary amine with nitrous acid (generated from NaNO₂ and HCl), which forms an unstable diazonium salt. This intermediate can then undergo various transformations, including replacement by a hydroxyl group, although this can sometimes be accompanied by rearrangements or loss of stereochemical integrity. A more controlled sequence might involve protecting the alcohol, converting the amine to a better leaving group, and then performing a substitution or elimination-reduction sequence, followed by deprotection.
The strategic use of this building block allows chemists to leverage its existing chiral center to install stereochemistry into new, more complex target molecules, bypassing the need for de novo asymmetric synthesis or chiral resolution steps. westlake.edu.cnnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(1-hydroxy-2-(4-fluorophenyl)propan-2-yl)acetamide |
| N-(1-hydroxy-2-(4-fluorophenyl)propan-2-yl)benzamide |
| 2-phenyl-4-(4-fluorophenyl)-4-methyloxazoline |
| 4-(4-fluorophenyl)-4-methyloxazolidin-2-one |
| 2-amino-2-(4-fluorophenyl)propane |
| Triethylamine |
| Pyridine |
| Dicyclohexylcarbodiimide (DCC) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Sodium hydride (NaH) |
| Thionyl chloride (SOCl₂) |
| Carbonyldiimidazole (CDI) |
Integration into Synthetic Scaffolds for Advanced Chemical Structures
The utility of this compound as a building block stems from its vicinal amino and hydroxyl groups. This arrangement is ideal for the construction of heterocyclic scaffolds, which form the core of many biologically active molecules. One of the most common and effective applications is the synthesis of 2-oxazoline rings. wikipedia.org
The synthesis of 2-oxazolines from 1,2-amino alcohols is a well-established and robust transformation that can be achieved through several methods, including reaction with carboxylic acids, acyl chlorides, or nitriles. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via cyclization of the 2-amino alcohol with the chosen reagent. For instance, the reaction with an acyl chloride, often generated in situ using thionyl chloride, provides a direct route to the corresponding 2-oxazoline. wikipedia.org
The incorporation of the this compound moiety imparts specific characteristics to the resulting scaffold:
Stereochemical Control: As a chiral entity, it allows for the synthesis of enantiomerically pure scaffolds, which is critical for selective interaction with biological targets.
Structural Rigidity: The geminal methyl and 4-fluorophenyl groups at the C2 position of the amino alcohol (C4 of the resulting oxazoline) provide steric bulk and conformational constraint to the scaffold.
Pharmacokinetic Modulation: The 4-fluorophenyl group is a key feature. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net It can also modulate properties like pKa, lipophilicity, and membrane permeability, and may participate in favorable protein-ligand interactions through hydrogen bonding or dipole interactions. nih.govresearchgate.net
The integration of this building block into various oxazoline scaffolds is summarized in the table below.
| Reactant (R-COOH or equivalent) | Resulting Scaffold | Key Features of the Scaffold |
|---|---|---|
| Benzoic Acid | 4-(4-Fluorophenyl)-4-methyl-2-phenyl-4,5-dihydrooxazole | Introduces an additional aromatic system, potentially for π-stacking interactions. |
| Acetic Acid | 4-(4-Fluorophenyl)-2,4-dimethyl-4,5-dihydrooxazole | A simple alkyl-substituted oxazoline, useful as a foundational scaffold. |
| Pyridine-2-carboxylic acid | 2-(4-(4-Fluorophenyl)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine | Incorporates a pyridine ring, often used as a metal-chelating unit in catalysis or as a hydrogen bond acceptor in biological systems. |
| Boc-glycine | tert-butyl ((4-(4-fluorophenyl)-4-methyl-4,5-dihydrooxazol-2-yl)methyl)carbamate | Adds a protected amino functional handle for further synthetic elaboration. |
Application in the Construction of Advanced Intermediates
Beyond its direct integration into final target molecules, this compound is crucial for constructing advanced intermediates that serve as more complex building blocks for subsequent synthetic steps. The oxazoline heterocycles formed from this amino alcohol are themselves powerful intermediates. researchgate.net
Chiral oxazolines are renowned for their role as ligands in asymmetric catalysis. Ligands such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) are synthesized from chiral amino alcohols and are highly effective in a wide range of metal-catalyzed enantioselective reactions, including cyclopropanations, Diels-Alder reactions, and aldol (B89426) additions. By using an enantiomerically pure form of this compound, chemists can synthesize chiral ligands that induce high levels of stereoselectivity in these transformations.
Furthermore, the oxazoline ring can function as a stable protecting group for carboxylic acids. wikipedia.org It is resistant to a variety of reagents, including organometallics and hydrides, but can be hydrolyzed back to the carboxylic acid under acidic conditions. This allows for complex synthetic manipulations on other parts of a molecule without affecting the protected carboxyl group. The oxazoline can also be used to activate the adjacent C-H bonds on the 2-substituent for asymmetric functionalization.
The following table illustrates the role of this compound in forming a key intermediate and its potential subsequent use.
| Step | Reaction | Intermediate/Product | Application of Intermediate |
|---|---|---|---|
| 1 | This compound + Phthalic anhydride | 2-(4-(4-Fluorophenyl)-4-methyl-4,5-dihydrooxazol-2-yl)benzoic acid | A chiral ligand precursor with a carboxylic acid handle for attachment to solid supports or other molecular fragments. |
| 2 | Intermediate from Step 1 + Metal salt (e.g., Cu(OTf)₂) | Chiral Lewis Acid Catalyst | Used to catalyze enantioselective carbon-carbon bond-forming reactions. |
| 3 | This compound + Malononitrile | 2-(4-(4-Fluorophenyl)-4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile | A versatile intermediate where the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. |
This compound in Scaffold Diversification Strategies
Scaffold diversification is a central concept in medicinal chemistry, enabling the exploration of chemical space around a core molecular structure to optimize biological activity and drug-like properties. This compound is an excellent starting point for such strategies due to the presence of three distinct points for modification: the primary amine, the primary alcohol, and the aromatic ring.
This allows for the systematic generation of compound libraries where specific structural features are varied to establish structure-activity relationships (SAR).
N-Functionalization: The primary amino group is a versatile handle for diversification. It can be readily acylated with a wide array of carboxylic acids or sulfonyl chlorides, alkylated with various electrophiles, or engaged in reductive amination with aldehydes and ketones to introduce immense structural diversity.
O-Functionalization: The primary hydroxyl group can be converted into ethers or esters. Etherification with different alkyl halides or esterification with various carboxylic acids provides another axis for analog synthesis, primarily influencing polarity and hydrogen bonding capacity.
Aromatic Ring Modification: While the fluorine atom is a fixed feature, the fluorophenyl ring could potentially undergo further electrophilic aromatic substitution, although this is often challenging. More commonly, this part of the molecule is varied by starting with analogs of the building block that have different substitution patterns on the phenyl ring.
These diversification strategies allow for the creation of a multitude of analogs from a single, readily accessible chiral building block, facilitating the rapid exploration of SAR and the optimization of lead compounds.
| Diversification Point | Reaction Type | Example Reagent | Resulting Functional Group | Impact on Properties |
|---|---|---|---|---|
| Amino Group (-NH₂) | Acylation | Acetyl Chloride | Amide (-NHAc) | Modulates H-bond donation, increases steric bulk. |
| Sulfonylation | Dansyl Chloride | Sulfonamide (-NHSO₂R) | Introduces a strongly H-bond accepting group, alters pKa. | |
| Reductive Amination | Cyclohexanone / NaBH₃CN | Secondary Amine (-NH-Cyclohexyl) | Increases lipophilicity and basicity. | |
| Hydroxyl Group (-OH) | Etherification | Benzyl Bromide | Benzyl Ether (-OCH₂Ph) | Removes H-bond donation, increases lipophilicity. |
| Esterification | Benzoic Anhydride | Benzoate Ester (-OCOPh) | Adds a potential metabolic soft spot, increases size. |
Catalytic and Ligand Applications of 2 Amino 2 4 Fluorophenyl Propan 1 Ol Derivatives
Chiral Ligands Derived from 2-Amino-2-(4-fluorophenyl)propan-1-ol in Asymmetric Catalysis
The versatility of the 1,2-amino alcohol structure allows for the synthesis of a diverse range of chiral ligands. These ligands coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
The primary amino and hydroxyl groups of this compound are key functional handles for derivatization into more complex ligand structures. A common strategy involves the formation of oxazolines or related N,O-heterocycles. For example, condensation of the amino alcohol with a nitrile in the presence of a Lewis acid or by conversion to an intermediate N-acyl derivative followed by cyclization yields chiral oxazoline (B21484) ligands.
Another major class of ligands derived from amino alcohols are phosphino-oxazolines (PHOX ligands). The synthesis typically involves the initial formation of the oxazoline ring, followed by the introduction of a phosphine group. These P,N-ligands are particularly effective in asymmetric catalysis due to the combination of a hard nitrogen donor and a soft phosphorus donor, which have different electronic and steric properties. The modular nature of their synthesis allows for systematic tuning of the ligand's steric and electronic properties by varying the substituents on the oxazoline ring, the phosphorus atom, and the amino alcohol backbone.
Ligands derived from this compound are employed in a variety of metal-catalyzed asymmetric reactions. The specific combination of the metal and the ligand architecture is crucial for achieving high enantioselectivity.
One of the most significant applications is in asymmetric hydrogenation. For instance, iridium complexes bearing chiral P,N-ligands, such as those from the MaxPHOX family which are synthesized from amino alcohol precursors, have been shown to be highly effective catalysts for the asymmetric hydrogenation of imines to produce chiral amines. The structural diversity of these ligands allows for fine-tuning to optimize the catalyst for specific substrates.
Ruthenium-catalyzed asymmetric transfer hydrogenation is another area where derivatives of 1,2-amino alcohols find application. These reactions, often using a formic acid/triethylamine (B128534) mixture as the hydrogen source, can reduce α-amino ketones to the corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities.
The table below summarizes representative metal-catalyzed asymmetric transformations where ligands conceptually similar to derivatives of this compound are utilized.
| Reaction Type | Metal Catalyst | Ligand Type | Product Type | Typical Enantioselectivity (ee) |
| Asymmetric Hydrogenation of Imines | Iridium (Ir) | Phosphino-oxazoline (PHOX) | Chiral Amines | >90% |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Amino alcohol-derived | Chiral 1,2-Amino Alcohols | >99% |
| Asymmetric 1,2-Reduction | Nickel (Ni) | Oxazole-Pyrimidine | Chiral Allylic Alcohols | up to 99% |
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of metals. Derivatives of this compound can be transformed into effective organocatalysts. For example, the amino group can be converted into a secondary amine, such as a prolinamide derivative. Proline and its derivatives are well-established organocatalysts that activate substrates through the formation of enamines or iminium ions.
These catalysts are effective in a range of reactions, including asymmetric aldol (B89426), Mannich, and Michael reactions. The stereochemical outcome is controlled by the chiral environment created by the catalyst, which directs the approach of the reacting partners. The fluorine substituent on the phenyl ring can modulate the acidity and basicity of the catalytically active sites, thereby influencing the reaction rate and selectivity.
Role as a Chiral Auxiliary in Asymmetric Induction
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This compound is well-suited for this role due to its robust chiral framework and the presence of functional groups for attachment and cleavage.
The auxiliary can be attached to a substrate, for example, by forming an amide with a carboxylic acid or an oxazolidinone structure. The bulky and conformationally rigid structure of the attached auxiliary then creates a steric bias, forcing an incoming reagent to attack the substrate from one face preferentially over the other. This results in the formation of one diastereomer in excess.
A key application is in the diastereoselective alkylation of enolates. For instance, an N-acyl derivative of the auxiliary can be deprotonated to form a chiral enolate. The fluorophenyl group of the auxiliary shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face, thus creating a new stereocenter with high diastereoselectivity.
The table below provides examples of diastereoselective transformations where amino alcohol-based chiral auxiliaries are commonly used.
| Transformation | Substrate Type | Auxiliary Type | Key Intermediate | Diastereomeric Ratio (d.r.) |
| Alkylation | N-Acyl Oxazolidinone | Amino alcohol-derived | Chiral Enolate | Often >95:5 |
| Aldol Reaction | N-Acyl Imide | Amino alcohol-derived | Chiral Boron or Titanium Enolate | Often >98:2 |
| Diels-Alder Reaction | N-Acryloyl Derivative | Amino alcohol-derived | Chiral Dienophile | Often >90:10 |
A critical feature of a good chiral auxiliary is that it can be removed from the product under mild conditions without causing racemization of the newly formed stereocenter. For auxiliaries attached via an amide or imide linkage, common cleavage methods include:
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can cleave the amide bond to yield the chiral carboxylic acid and recover the amino alcohol auxiliary.
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) can reduce the amide carbonyl to an alcohol, releasing the auxiliary in the process.
Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol (B129727), can convert the amide to a methyl ester, releasing the chiral auxiliary.
The efficiency of recovery is a key factor in the economic viability of using a chiral auxiliary on a larger scale. The fluorinated nature of this compound can facilitate its separation and purification from the reaction mixture during the recovery process.
Advanced Spectroscopic and Computational Characterization of 2 Amino 2 4 Fluorophenyl Propan 1 Ol
High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the precise determination of the molecular architecture of 2-Amino-2-(4-fluorophenyl)propan-1-ol in various states of matter.
Solid-State NMR Spectroscopy
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level structural analysis of crystalline or amorphous solids. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent interactions, providing rich structural information. emory.edu For this compound, SSNMR can elucidate details of its solid-state conformation, polymorphism, and intermolecular interactions.
Key SSNMR techniques applicable to this compound include Magic Angle Spinning (MAS) and Cross-Polarization (CP). MAS is a technique where the sample is spun at a high frequency at an angle of 54.74° with respect to the external magnetic field, which averages out anisotropic interactions, leading to narrower lines and improved spectral resolution. CP enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring polarization from abundant nuclei like ¹H. nih.gov
Detailed Research Findings:
Illustrative Data Table for Expected ¹³C SSNMR Chemical Shifts:
The following table presents hypothetical ¹³C SSNMR chemical shifts for this compound, based on typical values for similar functional groups in other amino alcohols.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 (CH₂OH) | 60-70 |
| C2 (C-NH₂) | 50-60 |
| C3 (CH₃) | 20-30 |
| C4 (Quaternary C of Phenyl) | 130-140 |
| C5, C9 (CH meta to F) | 125-135 |
| C6, C8 (CH ortho to F) | 110-120 |
| C7 (C-F) | 155-165 |
Advanced Mass Spectrometry for Isotopic Labeling Studies
Advanced mass spectrometry (MS) techniques, particularly when coupled with isotopic labeling, are pivotal for elucidating reaction mechanisms, metabolic pathways, and for quantitative analysis. nih.gov In isotopic labeling studies, one or more atoms in a molecule are replaced by their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). nih.gov The mass difference between the labeled and unlabeled molecules can then be detected by MS, providing a powerful tool for tracing the fate of molecules and their fragments. nih.gov
For this compound, isotopic labeling could be employed to study its synthesis or degradation pathways. For example, by using a ¹⁵N-labeled amino group or a ¹³C-labeled propanol (B110389) backbone, the fragmentation pattern in tandem mass spectrometry (MS/MS) can be definitively assigned, aiding in structural confirmation.
Detailed Research Findings:
Specific isotopic labeling studies on this compound are not documented in the current literature. However, the principles of such studies are well-established. A typical workflow would involve the synthesis of an isotopically labeled version of the compound, followed by analysis using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The comparison of the mass spectra of the labeled and unlabeled compounds would provide unambiguous evidence for the location of the label and the structure of the fragment ions.
Illustrative Data Table for Expected Mass Fragments:
This table shows the expected m/z values for key fragments of unlabeled and ¹⁵N-labeled this compound in a hypothetical ESI-MS/MS experiment.
| Fragment | Unlabeled (¹⁴N) m/z | ¹⁵N-labeled m/z |
| [M+H]⁺ | 184.1 | 185.1 |
| [M+H - H₂O]⁺ | 166.1 | 167.1 |
| [M+H - CH₃]⁺ | 169.1 | 170.1 |
| [¹²¹C₇H₆F]⁺ | 121.0 | 121.0 |
Chiroptical Spectroscopic Analysis (e.g., ECD, VCD)
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.
ECD spectroscopy provides information about the electronic transitions in a molecule and is sensitive to the stereochemistry of the chromophores. VCD spectroscopy, on the other hand, probes the vibrational transitions and provides a detailed fingerprint of the molecule's three-dimensional structure, including the stereochemistry of all chiral centers.
Detailed Research Findings:
While no specific ECD or VCD studies on this compound have been published, research on the structurally similar 1-amino-2-propanol demonstrates the utility of VCD in assigning absolute configuration. nih.gov In that study, the experimental VCD spectrum was compared with the theoretically predicted spectrum from Density Functional Theory (DFT) calculations for a specific enantiomer. The excellent agreement between the experimental and calculated spectra allowed for the unambiguous assignment of the absolute configuration. A similar approach would be highly effective for determining the absolute configuration of the enantiomers of this compound.
Illustrative Data Table for Key VCD Bands:
The following table presents hypothetical key VCD bands for the (S)-enantiomer of this compound, with signs based on typical observations for similar chiral amines and alcohols.
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected VCD Sign |
| N-H Stretch | 3300-3400 | + |
| O-H Stretch | 3200-3400 | - |
| C-H Stretch (Aromatic) | 3000-3100 | +/- |
| C-H Stretch (Aliphatic) | 2800-3000 | -/+ |
| N-H Bend | 1580-1650 | + |
| C-F Stretch | 1200-1250 | - |
Theoretical and Computational Chemistry of this compound
Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, spectroscopic properties, and conformational dynamics of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic transition energies. researchgate.netnih.gov For this compound, DFT calculations can be used to predict its NMR chemical shifts, IR and Raman spectra, and ECD and VCD spectra. chemrxiv.org
Detailed Research Findings:
Although specific DFT studies on this compound are not available, numerous studies on similar molecules demonstrate the accuracy of DFT in predicting spectroscopic properties. researchgate.net For example, DFT calculations at the B3LYP/6-31G(d) level of theory have been shown to provide excellent predictions of vibrational frequencies and NMR chemical shifts for a wide range of organic molecules. Such calculations for this compound would allow for the confident assignment of experimental spectra and provide a detailed understanding of its electronic structure, including the distribution of electron density and the nature of its molecular orbitals.
Illustrative Data Table for Calculated Electronic Properties:
This table presents hypothetical electronic properties for this compound calculated using DFT.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 2.5 D |
| Mulliken Charge on N | -0.8 e |
| Mulliken Charge on F | -0.4 e |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule and the effects of the solvent on its structure and dynamics. nih.govresearchgate.net
For this compound, MD simulations can be used to explore its preferred conformations in different solvents, the dynamics of its functional groups, and the nature of its interactions with solvent molecules. This information is crucial for understanding its behavior in solution and its potential interactions with biological targets.
Detailed Research Findings:
While there are no published MD simulations specifically for this compound, simulations of other small molecules and peptides in aqueous solution provide a clear indication of the insights that could be gained. nih.gov An MD simulation would likely reveal the preferred rotamers around the C-C and C-O bonds, the dynamics of the amino and hydroxyl groups, and the formation of hydrogen bonds with water molecules. The resulting conformational ensemble can be used to calculate average properties that can be compared with experimental data.
Illustrative Data Table for Conformational Analysis:
This table shows a hypothetical distribution of major conformers of this compound in an aqueous MD simulation, defined by the dihedral angle of the C-C bond connecting the phenyl and propanol moieties.
| Conformer | Dihedral Angle Range (°) | Population (%) |
| Gauche (+) | 40-80 | 45 |
| Gauche (-) | -40 to -80 | 45 |
| Anti | 160-180 | 10 |
Reaction Mechanism Studies Using Computational Approaches
While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the exploration of its reactivity can be effectively guided by computational approaches that have been successfully applied to structurally analogous compounds. Theoretical investigations, primarily leveraging quantum chemical calculations, are instrumental in elucidating reaction pathways, identifying transition states, and determining the energetic profiles of chemical reactions.
For a molecule like this compound, computational studies would likely focus on several key reaction types, including its synthesis, degradation, and interaction with other chemical species. The methodologies employed in such studies provide a framework for understanding the potential reactivity of the title compound.
A pertinent example can be drawn from the computational analysis of the reaction mechanisms of the structurally similar compound, 2-Amino-2-methyl-1-propanol (AMP). researchgate.net Studies on AMP's interaction with carbon dioxide, for instance, have utilized Density Functional Theory (DFT) to compare different reaction pathways, such as the formation of carbamate (B1207046) versus bicarbonate. researchgate.net These computational models can elucidate the kinetic and thermodynamic favorability of competing mechanisms.
Computational approaches that could be employed to study the reaction mechanisms of this compound would involve a multi-faceted strategy. Initially, the ground state geometries of the reactants, intermediates, products, and transition states would be optimized. Following this, frequency calculations would be performed to confirm the nature of the stationary points (i.e., minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energies. The intrinsic reaction coordinate (IRC) method would then be used to verify that the identified transition states connect the correct reactants and products.
A summary of the typical computational methods that would be applied in such a study, based on the investigation of analogous amino alcohols, is presented in the table below. researchgate.net
| Computational Method | Level of Theory | Basis Set | Solvent Model | Purpose |
| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | SMD (Solvation Model based on Density) | Geometry optimization, frequency calculations, and single-point energy calculations. |
| Møller-Plesset perturbation theory (MP2) | MP2 | aug-cc-pVDZ | PCM (Polarizable Continuum Model) | Higher-level single-point energy calculations for more accurate energy profiles. |
| Microkinetic Modeling | - | - | - | Calculation of total reaction rate coefficients based on computed Gibbs free energies of activation. |
By applying these computational techniques, a detailed understanding of the reaction mechanisms of this compound could be achieved. For example, in a hypothetical reaction with an electrophile, DFT calculations could be used to model the nucleophilic attack by the amino group. The calculations would reveal the activation energy barrier for this step and the geometry of the transition state. Furthermore, the influence of the 4-fluorophenyl group on the reaction barrier could be quantified by comparing it to the analogous reaction with an unsubstituted phenyl or a methyl group at the same position.
Future Directions and Emerging Research Avenues for 2 Amino 2 4 Fluorophenyl Propan 1 Ol
Development of Advanced Catalytic Systems Based on its Structure
The chiral nature of 2-Amino-2-(4-fluorophenyl)propan-1-ol makes it an attractive candidate for development as a ligand in asymmetric catalysis. The presence of both an amino and a hydroxyl group provides two potential coordination sites for metal centers. Future research could involve the synthesis of a variety of metal complexes incorporating this amino alcohol as a chiral ligand. These catalytic systems could then be screened for their efficacy in a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The fluorine substituent on the phenyl ring could also influence the electronic properties of the catalyst, potentially leading to unique reactivity and selectivity.
Integration into Materials Science Applications for Chiral Functionality
The incorporation of chiral molecules into materials can impart unique and valuable properties. Future investigations could explore the use of this compound as a building block for chiral polymers or as a component in the formation of self-assembled monolayers. Such materials could find applications in chiral chromatography as the stationary phase for the separation of enantiomers. Furthermore, its integration into metal-organic frameworks (MOFs) could lead to materials with chiral pores, which could be utilized for enantioselective separations or as heterogeneous asymmetric catalysts.
Potential for Derivatization in Chemical Biology Probes and Molecular Tools
While excluding therapeutic applications, the structure of this compound lends itself to derivatization for the creation of chemical biology probes and molecular tools. The amino and hydroxyl groups can be readily functionalized with reporter molecules such as fluorophores or affinity tags. These modified versions could be used to study biological systems, for example, by visualizing specific cellular components or by identifying protein binding partners. The fluorophenyl moiety could also serve as a useful ¹⁹F NMR tag for in-cell NMR studies, allowing for the observation of molecular interactions in a complex biological environment without the background noise associated with ¹H NMR.
Unexplored Stereochemical Features and Their Exploitation in New Methodologies
A thorough investigation into the stereochemical aspects of this compound is warranted. This includes the development of methods to selectively synthesize each stereoisomer in high purity. Understanding the absolute configuration and its influence on the compound's properties is fundamental for its potential applications. Furthermore, the unique stereoelectronic properties conferred by the fluorine atom could be exploited in the design of new stereoselective methodologies. For instance, the fluorine atom could engage in non-covalent interactions that could be harnessed to control the stereochemical outcome of reactions involving derivatives of this amino alcohol.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-2-(4-fluorophenyl)propan-1-ol, and what key reaction conditions influence yield and stereochemistry?
Methodological Answer: Synthesis of this compound typically involves multi-step processes, including:
- Reductive Amination : Reduction of ketone intermediates using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF). Reaction temperature (-20°C to 0°C) and solvent polarity critically influence stereochemical outcomes .
- Protection-Deprotection Strategies : Use of acyl chlorides or anhydrides to protect amino groups during synthesis, followed by acidic or basic hydrolysis to regenerate the free amine. Pyridine is often employed as a base to neutralize HCl byproducts .
- Patent-Based Approaches : A patented method for structurally related compounds involves reducing intermediates like formula (20) with LiAlH₄, followed by treatment with acetic anhydride to stabilize the product .
Q. Key Considerations :
- Stereochemical Control : Chiral catalysts (e.g., (R)-BINAP) or chiral starting materials can enhance enantiomeric excess (ee).
- Yield Optimization : Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic F-substitution at δ 7.2–7.5 ppm, hydroxyl protons at δ 1.5–2.5 ppm). Compare with reference data from PubChem .
- High-Performance Liquid Chromatography (HPLC) :
- X-ray Crystallography :
- Resolves stereochemistry and confirms bond angles. For example, Acta Crystallographica studies on fluorophenyl analogs use Mo-Kα radiation (λ = 0.71073 Å) for structural validation .
- Mass Spectrometry (MS) :
- Electrospray ionization (ESI-MS) confirms molecular weight (theoretical MW: 183.20 g/mol) and detects impurities .
Advanced Research Questions
Q. How does the stereochemistry at the amino-bearing carbon affect the biological activity or chemical reactivity of this compound derivatives?
Methodological Answer:
- Biological Activity :
- Stereoisomers (e.g., (R)- vs. (S)-configurations) exhibit divergent binding affinities to targets like G-protein-coupled receptors (GPCRs). For example, (R)-isomers of similar compounds show 10-fold higher activity in enzymatic assays .
- Experimental Design : Use chiral chromatography (e.g., Chiralpak® IA column) to separate enantiomers, followed by in vitro assays (e.g., IC₅₀ measurements) .
- Chemical Reactivity :
Q. What strategies should be employed to resolve contradictions in reported physicochemical data (e.g., melting points, spectral signatures) for this compound?
Methodological Answer:
- Cross-Validation :
- Melting Point Discrepancies : Compare DSC (Differential Scanning Calorimetry) data with literature. For example, a reported mp of 130–135°C may vary due to hydration states; recrystallize in anhydrous ethanol and repeat analysis.
- Spectral Contradictions : Replicate NMR/MS conditions from conflicting studies. For instance, use DMSO-d₆ instead of CDCl₃ to resolve hydroxyl proton splitting .
- Purity Assessment :
- Collaborative Studies :
- Share samples with independent labs for blind validation, ensuring instrument calibration (e.g., NIST-traceable standards) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Docking Simulations :
- Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors). Fluorine’s electronegativity enhances π-stacking in hydrophobic pockets .
- QSAR Studies :
- Correlate substituent effects (e.g., meta-F vs. para-F) with logP and bioavailability. Hammett constants (σ) quantify electronic contributions .
- MD Simulations :
- Assess stability of protein-ligand complexes over 100-ns trajectories (AMBER force field). Fluorine’s van der Waals radius (1.47 Å) impacts binding cavity occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
